Arbutin-6-phosphoethanolamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
123723-74-0 |
|---|---|
Molecular Formula |
C14H22NO10P |
Molecular Weight |
395.3 g/mol |
IUPAC Name |
2-aminoethyl [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-hydroxyphenoxy)oxan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C14H22NO10P/c15-5-6-22-26(20,21)23-7-10-11(17)12(18)13(19)14(25-10)24-9-3-1-8(16)2-4-9/h1-4,10-14,16-19H,5-7,15H2,(H,20,21)/t10-,11-,12+,13-,14-/m1/s1 |
InChI Key |
IGFCORNRSYFBFT-RKQHYHRCSA-N |
SMILES |
C1=CC(=CC=C1O)OC2C(C(C(C(O2)COP(=O)(O)OCCN)O)O)O |
Isomeric SMILES |
C1=CC(=CC=C1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COP(=O)(O)OCCN)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1O)OC2C(C(C(C(O2)COP(=O)(O)OCCN)O)O)O |
Synonyms |
4-hydroxyphenyl-O-beta-D-glucose-6-phosphoethanolamine arbutin-6-phosphoethanolamine arbutin-P-ethanolamine |
Origin of Product |
United States |
Biological Roles and Physiological Impact of Arbutin 6 Phosphoethanolamine
Role as a Constituent of Bacterial Membrane Structures
While not a direct and permanent structural element of the bacterial cell membrane in the way that phospholipids (B1166683) are, Arbutin-6-phosphoethanolamine plays a significant, albeit transient, role in membrane-related processes. Its formation is intimately linked to the modification of other molecules within the periplasmic space, the compartment between the inner and outer membranes of Gram-negative bacteria.
Mechanisms of Integration into Bacterial Cell Membranes
The integration of the phosphoethanolamine moiety, which is a component of this compound, into membrane-associated molecules is a key aspect of its function. This process is not about the direct insertion of the entire this compound molecule into the lipid bilayer. Instead, the phosphoethanolamine group is transferred from phosphatidylethanolamine (B1630911) (PE), a major phospholipid component of the bacterial membrane, to other molecules. nih.govnih.gov This transfer is a critical step in the biosynthesis of certain periplasmic components.
Involvement in Osmoregulated Periplasmic Glucan (OPG) Biosynthesis and Modification
Osmoregulated periplasmic glucans (OPGs) are complex carbohydrates found in the periplasm of many Gram-negative bacteria. researchgate.netoup.com These molecules are vital for the bacteria's ability to adapt to changes in the osmotic environment and are considered important virulence factors. oup.com
Phosphoethanolamine Substitutions on OPG Oligosaccharides
In Escherichia coli, the glucose backbone of OPGs is decorated with various substituents, including phosphoethanolamine. nih.govnih.govnih.gov The transfer of the phosphoethanolamine group from the membrane phospholipid phosphatidylethanolamine to the OPG backbone is catalyzed by a specific enzyme called phosphoethanolamine transferase, which is encoded by the opgE gene. nih.govnih.gov This enzymatic reaction results in the formation of phosphoethanolamine-substituted OPGs.
The compound arbutin (B1665170) can act as an artificial acceptor for the phosphoethanolamine group, a reaction also mediated by the OpgE enzyme. nih.govresearchgate.net This has been a valuable tool for researchers studying OPG biosynthesis.
Interplay with Phospholipid Turnover and Bacterial Lipid Homeostasis
Modulation of Diacylglycerol (DAG) Accumulation in Bacterial Cells
The transfer of phosphoethanolamine from phosphatidylethanolamine to OPGs or an artificial acceptor like arbutin releases diacylglycerol (DAG) as a byproduct. researchgate.netnih.govnih.gov Under normal conditions, this DAG is efficiently re-phosphorylated to phosphatidic acid by the enzyme diacylglycerol kinase, encoded by the dgk gene, thus preventing its accumulation. researchgate.netnih.gov
However, in bacterial strains that lack a functional diacylglycerol kinase (dgk mutants), the stimulation of phosphatidylethanolamine turnover through the addition of arbutin can lead to the toxic accumulation of DAG in the cell membrane. researchgate.netnih.govnih.gov This accumulation disrupts membrane integrity and severely inhibits cell growth. nih.govresearchgate.net This phenomenon has been instrumental in genetic screens designed to identify genes involved in OPG biosynthesis, such as opgE. nih.gov
The supplementation of arbutin in certain engineered E. coli strains has been shown to enhance the production of triacylglycerols (TAGs), suggesting that the increased availability of DAG, a TAG precursor, can be harnessed for biotechnological applications. nih.gov
Table 1: Key Molecules and Their Roles
| Compound Name | Role |
| This compound | A product of the transfer of phosphoethanolamine to arbutin, used in studying OPG biosynthesis. |
| Phosphatidylethanolamine (PE) | A major membrane phospholipid and the donor of the phosphoethanolamine group for OPG substitution. nih.govnih.gov |
| Osmoregulated Periplasmic Glucans (OPGs) | Periplasmic oligosaccharides that are substituted with phosphoethanolamine. researchgate.netoup.com |
| Diacylglycerol (DAG) | A byproduct of phosphoethanolamine transfer that can accumulate to toxic levels in certain mutant strains. researchgate.netnih.govnih.gov |
| Arbutin | An artificial acceptor of phosphoethanolamine, used to study OPG biosynthesis and manipulate DAG levels. nih.govnih.gov |
Table 2: Genes and Enzymes in this compound-related Pathways
| Gene | Enzyme | Function |
| opgE | Phosphoethanolamine transferase | Catalyzes the transfer of phosphoethanolamine from phosphatidylethanolamine to OPGs or arbutin. nih.govnih.gov |
| dgk | Diacylglycerol kinase | Phosphorylates diacylglycerol to phosphatidic acid, preventing its accumulation. researchgate.netnih.gov |
Influence on Phosphatidylethanolamine (PE) and Phosphatidylglycerol (PG) Metabolic Fluxes
In prokaryotic systems, particularly in the gram-negative bacterium Escherichia coli, the introduction of arbutin has been shown to significantly perturb the metabolic fluxes of major membrane phospholipids, namely phosphatidylethanolamine (PE) and phosphatidylglycerol (PG). This influence is primarily mediated by its role as an artificial substrate for key enzymes involved in phospholipid metabolism, leading to a redirection of metabolic pathways and an altered turnover rate of these critical membrane components.
The core of this interaction lies in arbutin's ability to act as an acceptor molecule for the polar head groups of PE and PG. nih.govnih.gov This process is catalyzed by specific transferase enzymes. In E. coli, phosphoglycerol transferases (like OpgB) and phosphoethanolamine transferases (like OpgE) are responsible for transferring phosphoglycerol and phosphoethanolamine moieties, respectively, from their corresponding phospholipids to other molecules, such as osmoregulated periplasmic glucans (OPGs). nih.govresearchgate.net Arbutin effectively hijacks this process.
When arbutin is present, these enzymes recognize it as a suitable, albeit artificial, β-glucoside acceptor. nih.gov The phosphoglycerol transferase facilitates the transfer of the phosphoglycerol head group from PG to arbutin, forming arbutin-phosphoglycerol and leaving behind diacylglycerol (DAG). nih.gov Similarly, the phosphoethanolamine transferase can catalyze the transfer of the phosphoethanolamine head group from PE to arbutin, which would result in the formation of this compound and DAG. nih.govnih.gov
This diversion of the phospholipid head groups to arbutin has a profound impact on the metabolic flux. The continuous removal of the polar head groups from PE and PG stimulates their synthesis pathways to maintain the necessary levels of these lipids in the cell membrane. nih.gov Research has demonstrated that in E. coli cells treated with arbutin, there is a marked increase in the activity of phosphatidylglycerophosphate (PGP) synthase, the enzyme responsible for a committed step in PG biosynthesis. annualreviews.org This heightened enzymatic activity reflects an increased metabolic flux towards PG synthesis to compensate for its consumption in the reaction with arbutin. One study reported a 7-fold increase in the rate of PG synthesis in the presence of arbutin. ijs.si
The increased turnover of both PE and PG, driven by the presence of arbutin, leads to a significant accumulation of the lipid intermediate, diacylglycerol (DAG). nih.govresearchgate.net This elevated pool of DAG can then be utilized in other metabolic pathways. For instance, in engineered E. coli strains, the increased availability of DAG has been exploited to enhance the production of triacylglycerols (TAGs), which are valuable lipid products. nih.gov
The following table summarizes the findings from a study investigating the effect of arbutin supplementation on TAG production in an engineered E. coli strain, which serves as an indirect measure of the increased metabolic flux from phospholipids towards DAG.
| Arbutin Concentration (g/L) | TAG Yield Increase (%) | Final TAG Titer (mg/L) |
| 4.6 | 61.7% | 108.3 |
Data derived from a study on engineered E. coli, illustrating the downstream effect of altered phospholipid flux. nih.govresearchgate.net
It is important to note that while the supplementation of arbutin effectively redirects the metabolic flux from PE and PG, the phospholipid composition of the cell membrane in wild-type strains often remains relatively stable. nih.govnih.gov This indicates the presence of robust regulatory mechanisms that can sense and respond to changes in phospholipid turnover, thereby ensuring membrane integrity is not compromised under these conditions. nih.govannualreviews.org
Biosynthesis and Enzymatic Pathways of Arbutin 6 Phosphoethanolamine
Core Enzymatic Reaction Mechanisms in its Formation
The synthesis of Arbutin-6-phosphoethanolamine is not a naturally occurring primary metabolic pathway but is rather the result of enzymatic activity on an artificial substrate. The core of its formation lies in the action of a specific class of enzymes known as phosphoethanolamine transferases.
Characterization of Specific Phosphoethanolamine Transferases
In E. coli, the transfer of phosphoethanolamine to OPGs is catalyzed by a dedicated enzyme. nih.govnih.gov This enzyme plays a crucial role in modifying the OPG backbone. nih.gov
Research has identified the gene responsible for encoding the phosphoethanolamine transferase as opgE (formerly known as ybiP). nih.govbiocyc.org The OpgE enzyme is essential for the addition of phosphoethanolamine moieties to the OPG structure. biocyc.org It is proposed that OpgE facilitates the transfer of a phosphoethanolamine group from phosphatidylethanolamine (B1630911), a component of the cell membrane, to the OPGs located in the periplasm. biocyc.org Structurally, OpgE is predicted to have four transmembrane segments and a periplasmic domain that possesses sulfuric ester hydrolase and transferase activity. biocyc.orgnih.gov
The phosphoethanolamine transferase encoded by opgE exhibits specificity for its substrates. While its natural substrate is the OPG backbone, studies have shown that it can also act on other molecules. nih.gov This enzyme, along with the phosphoglycerol transferase (OpgB), catalyzes similar reactions involving the transfer of polar heads from phospholipids (B1166683) to OPGs. nih.govresearchgate.net This functional similarity suggests a degree of flexibility in substrate recognition. nih.gov The role of this modification by OpgE is not yet fully understood. mdpi.comresearchgate.net
Detailed kinetic parameters for the transferase activity on this compound are not extensively documented in publicly available research, as the focus has primarily been on the modification of the natural OPG substrates.
Role of Arbutin (B1665170) as an Artificial Glycoside Acceptor in in vitro Biosynthetic Systems
Arbutin, a naturally occurring β-glucoside, can serve as an artificial acceptor for the phosphoethanolamine transferase. nih.gov This was discovered through experiments designed to isolate mutants lacking this enzymatic activity. nih.gov In a specific bacterial strain (dgk mutant), the presence of arbutin leads to a toxic accumulation of diacylglycerol. nih.govresearchgate.net However, in a double mutant lacking the phosphoglycerol transferase (dgk opgB), this toxicity is reduced. nih.gov This observation led to the hypothesis that arbutin could also be a substrate for the phosphoethanolamine transferase. nih.gov
Subsequent experiments confirmed that arbutin is indeed a substrate for the OpgE enzyme. nih.gov This means that the phosphoethanolamine transferase can transfer a phosphoethanolamine group to arbutin, forming this compound. nih.govnih.gov This process is particularly notable in in vitro systems where arbutin is supplied as a substrate. nih.gov
Metabolic Precursors and Cofactors in this compound Synthesis
The synthesis of this compound relies on the availability of specific precursor molecules.
Derivation from the Naturally Occurring Compound Arbutin
The foundational precursor for this compound is arbutin. nih.gov Arbutin, or hydroquinone (B1673460) β-D-glucopyranoside, is a compound found in various plants, most notably the bearberry. drugbank.comfrontiersin.org In the enzymatic reaction, the arbutin molecule acts as the acceptor for the phosphoethanolamine group. nih.gov The other key precursor is phosphatidylethanolamine, which serves as the donor of the phosphoethanolamine moiety. nih.govresearchgate.net
The enzymatic reaction can be summarized as follows: Phosphatidylethanolamine + Arbutin → Diacylglycerol + this compound
This reaction is catalyzed by the phosphoethanolamine transferase encoded by the opgE gene. nih.gov
Connection to Glycerolphosphate and Broader Phospholipid Biosynthetic Routes
The biosynthesis of this compound is intricately linked to the broader metabolic pathways of phospholipid synthesis, establishing a direct connection to the central precursor, glycerol-3-phosphate. In bacteria such as Escherichia coli, the synthesis of major membrane phospholipids is a critical process for maintaining cellular integrity and function. nih.gov The primary building block for these phospholipids is glycerol-3-phosphate, which undergoes acylation to form phosphatidic acid, a universal precursor in bacterial phospholipid synthesis. nih.gov
From phosphatidic acid, pathways diverge to synthesize the primary phospholipids found in the bacterial membrane, including phosphatidylethanolamine (PE) and phosphatidylglycerol (PG). nih.gov The formation of this compound is not a primary metabolic pathway but rather a result of the activity of specific enzymes that utilize these phospholipids as donor molecules.
In E. coli, the synthesis of this compound occurs when arbutin is present and acts as an artificial acceptor for a phosphoethanolamine group. researchgate.netnih.gov This reaction is catalyzed by a phosphoethanolamine transferase, an enzyme encoded by the opgE gene. nih.govresearchgate.net This enzyme facilitates the transfer of the phosphoethanolamine head group directly from phosphatidylethanolamine, a major component of the cell membrane, to the 6-position of the glucose moiety of arbutin. researchgate.netresearchgate.netannualreviews.org
This process represents a direct intersection with the phospholipid cycle. The utilization of phosphatidylethanolamine as a substrate for arbutin modification leads to the turnover of this key phospholipid, generating diacylglycerol (DAG) as a byproduct. researchgate.netasm.org This turnover is part of a larger regulatory network involved in the biosynthesis of osmoregulated periplasmic glucans (OPGs), for which arbutin can serve as a model substrate. nih.govannualreviews.org
The connection to glycerolphosphate is therefore established through the de novo synthesis of the phosphatidylethanolamine donor molecule. The glycerol (B35011) backbone of phosphatidylethanolamine originates from glycerol-3-phosphate. Consequently, the pathway can be summarized as follows:
Glycerol-3-phosphate is acylated to form phosphatidic acid. nih.gov
Phosphatidic acid is converted through several enzymatic steps to phosphatidylethanolamine . nih.gov
The phosphoethanolamine transferase (OpgE) catalyzes the transfer of the phosphoethanolamine group from phosphatidylethanolamine to arbutin. nih.govresearchgate.net
This transfer results in the formation of This compound and diacylglycerol . researchgate.netasm.org
A parallel pathway exists where phosphoglycerol transferases (encoded by opgB) can transfer a phosphoglycerol head group from phosphatidylglycerol to arbutin, forming arbutinphosphoglycerol. nih.govnih.govasm.org Both pathways highlight how the synthesis of arbutin derivatives is directly tied to the turnover and regulation of the main phospholipid components of the bacterial cell membrane, which all trace their origin back to glycerolphosphate. nih.govannualreviews.org
Advanced Methodologies for Investigating Arbutin 6 Phosphoethanolamine
Structural Elucidation and Confirmation Techniques
The precise determination of the chemical structure of Arbutin-6-phosphoethanolamine is fundamental to understanding its function. A combination of high-resolution spectroscopic and chromatographic methods is essential for unambiguous structural assignment and characterization.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural elucidation of organic molecules like this compound. researchgate.netbbhegdecollege.com One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide initial information about the chemical environment of protons and carbons, respectively. researchgate.net For a comprehensive assignment, two-dimensional (2D) NMR experiments are employed. researchgate.net
Interactive Data Table: Hypothetical ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Glucose H-1' | ~4.8 | ~103 |
| Glucose H-2' to H-6' | 3.2 - 3.9 | 61 - 77 |
| Phenolic Ring H-2, H-6 | ~7.0 | ~118 |
| Phenolic Ring H-3, H-5 | ~6.8 | ~116 |
| Ethanolamine (B43304) CH₂-O | ~4.1 | ~65 |
| Ethanolamine CH₂-N | ~3.2 | ~42 |
| Phosphorus (³¹P) | Varies | Varies |
Note: These are hypothetical values based on the known structures of arbutin (B1665170) and phosphoethanolamine and are subject to experimental verification.
Correlation Spectroscopy (COSY) helps establish proton-proton couplings within the glucose and ethanolamine moieties. Heteronuclear Single Quantum Coherence (HSQC) correlates protons to their directly attached carbons, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the arbutin, phosphate (B84403), and ethanolamine fragments. researchgate.net
Utilization of High-Resolution Mass Spectrometry (MS) for Molecular Characterization
High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition and exact mass of this compound. nih.govmdpi.com Techniques like Quadrupole Time-of-Flight (QqTOF) and Orbitrap mass spectrometers provide high mass accuracy, enabling the confident identification of the molecular formula. nih.gov Tandem mass spectrometry (MS/MS) experiments, where the parent ion is fragmented, provide structural insights by revealing characteristic fragmentation patterns of the glycosidic bond and the phosphoethanolamine group. nih.gov
Complementary Spectroscopic and Chromatographic Analyses (e.g., FTIR, HPLC)
Fourier-Transform Infrared (FTIR) spectroscopy offers valuable information about the functional groups present in this compound. Characteristic absorption bands would be expected for hydroxyl (-OH), amine (-NH₂), aromatic (C=C), ether (C-O-C), and phosphate (P=O, P-O) groups. nih.gov
High-Performance Liquid Chromatography (HPLC) is a crucial technique for the purification and quantification of this compound. researchgate.netchrom-china.comresearchgate.net Reversed-phase columns, such as C18, are commonly used to separate polar compounds. researchgate.netresearchgate.net A hydrophilic interaction liquid chromatography (HILIC) method could also be employed, which is particularly suitable for highly polar molecules like phosphoethanolamine. nih.gov The use of a suitable detector, such as UV-Vis or a mass spectrometer, allows for sensitive detection and quantification. researchgate.netchrom-china.com
Genetic and Molecular Biology Approaches for Pathway Dissection
Understanding the biological role of this compound necessitates the use of genetic and molecular biology tools to dissect the pathways in which it is involved.
Gene Perturbation Studies, Including Knockout and Overexpression, in Model Organisms (e.g., dgkA mutants in Escherichia coli)
In Escherichia coli, arbutin can serve as an artificial substrate for phosphoethanolamine transferase. nih.gov Studies in E. coli strains with mutations, such as in the dgkA gene (which encodes diacylglycerol kinase), have been instrumental. In a dgkA mutant background, the processing of arbutin by phosphoethanolamine transferase can lead to the toxic accumulation of diacylglycerol. nih.gov This phenotype provides a powerful selection system to isolate mutants with alterations in the related metabolic pathways.
Gene knockout studies, for instance, deleting the gene encoding the phosphoethanolamine transferase (opgE), can confirm the enzyme responsible for the synthesis of this compound. nih.gov Conversely, overexpressing this gene could lead to increased production of the compound, allowing for further characterization of its downstream effects. CRISPR-based gene perturbation has also been utilized to study gene expression impacts on bacterial growth and tolerance to various compounds. frontiersin.org
Interactive Data Table: Research Findings from Gene Perturbation Studies
| Study Type | Gene Modified | Organism | Key Finding | Reference(s) |
| Mutant Analysis | dgkA | Escherichia coli | Accumulation of diacylglycerol in the presence of arbutin due to phosphoethanolamine transferase activity. | nih.gov |
| Transposon Mutagenesis | opgE | Escherichia coli | Inactivation of opgE confers resistance to arbutin in a dgk mutant background, identifying it as the phosphoethanolamine transferase. | nih.gov |
| Gene Deletion | bglA | Escherichia coli | Deletion of bglA (a phospho-β-glucosidase) results in the inability to hydrolyze arbutin. | nih.gov |
Directed Mutagenesis and Functional Complementation Assays
Site-directed mutagenesis is a precise technique used to alter specific amino acid residues in an enzyme's active site to understand their role in substrate binding and catalysis. nih.govelifesciences.org By mutating key residues in the phosphoethanolamine transferase, researchers can investigate which parts of the enzyme are critical for recognizing and processing arbutin.
Functional complementation assays are then used to test the activity of these mutated enzymes. nih.gov For example, a strain of E. coli lacking the phosphoethanolamine transferase gene (opgE) could be transformed with plasmids carrying the wild-type or mutated versions of the gene. By observing whether the ability to process arbutin is restored, one can determine the functional consequences of specific mutations. nih.gov This approach allows for a detailed structure-function analysis of the enzyme responsible for synthesizing this compound. nih.gov
Comparative and Systems Level Analysis
Comparative Biochemical Studies of Arbutin-Derived Metabolites in Different Organisms
The metabolism of arbutin (B1665170), a naturally occurring hydroquinone (B1673460) glucoside, varies significantly across different biological domains. hmdb.ca Organisms have developed distinct enzymatic pathways to process this compound, leading to a range of metabolites with different biological activities.
In humans, orally administered arbutin undergoes hydrolysis in the acidic environment of the stomach, releasing D-glucose and hydroquinone. drugbank.com The resulting hydroquinone is then further metabolized into hydroquinone glucuronide and hydroquinone sulfate. drugbank.com
Bacterial metabolism of arbutin is notably diverse. Numerous species of human intestinal bacteria, including Bifidobacterium, Bacteroides, Eubacterium, and Enterococcus, are capable of deglycosylating arbutin to produce hydroquinone. nih.gov The efficiency of this conversion can differ substantially among various bacterial strains. nih.gov Similarly, bacteria residing on human skin can also hydrolyze arbutin, breaking it down into hydroquinone, which may enhance its local antioxidant activity. researchgate.netnih.gov
In the bacterium Escherichia coli, a more complex metabolic fate involving membrane phospholipids (B1166683) has been identified. Arbutin can act as an artificial acceptor for a phosphoethanolamine group transferred from phosphatidylethanolamine (B1630911), a key component of the bacterial cell membrane. researchgate.netresearchgate.net This reaction is catalyzed by the phosphoethanolamine transferase enzyme (OpgE) and is part of the biosynthesis pathway for osmoregulated periplasmic glucans (OPGs). researchgate.netresearchgate.net
In the plant kingdom, organisms like rice (Oryza sativa) not only metabolize but also synthesize arbutin. nih.gov The biosynthesis is mediated by specific enzymes such as uridine (B1682114) diphosphate (B83284) glycosyltransferases (e.g., OsUGT1 and OsUGT5), which glycosylate hydroquinone. nih.gov
| Organism/System | Key Metabolic Pathway | Primary Metabolite(s) | Reference(s) |
| Human (Oral) | Acid hydrolysis and subsequent conjugation | Hydroquinone, Hydroquinone glucuronide, Hydroquinone sulfate | drugbank.com |
| Human Intestinal Bacteria | Deglycosylation | Hydroquinone | nih.gov |
| Human Skin Microbiota | Deglycosylation | Hydroquinone | researchgate.netnih.gov |
| Escherichia coli | Phosphoethanolamine transfer (OPG pathway) | Arbutin-phosphoethanolamine | researchgate.netresearchgate.net |
| Rice (Oryza sativa) | Glycosylation (Biosynthesis) | Arbutin | nih.gov |
Integration within Bacterial Genome-Scale Metabolic Models (GEMs) to Predict Network Behavior
Genome-scale metabolic models (GEMs) are powerful computational tools that provide a systems-level framework for understanding and predicting cellular metabolism. nih.govnih.gov By integrating genomic and biochemical data, these models can simulate metabolic fluxes and predict phenotypic responses to genetic or environmental changes. nih.govnih.gov The integration of arbutin-related metabolites into bacterial GEMs has provided valuable insights into their influence on cellular metabolic networks.
A GEM developed for Lactococcus lactis subsp. lactis strain LMG 19460 explicitly includes Arbutin-6-phosphate as a metabolite. ulisboa.pt This inclusion signifies its recognized role within the metabolic network of this bacterium, connecting it to other key compounds like hydroquinone and phosphoethanolamine, which are also accounted for in the model. ulisboa.pt
| Metabolite Name (in Model) | Abbreviation (in Model) | Role/Related Compound | Reference(s) |
| Arbutin-6-phosphate | arbut6p[c] | Phosphorylated Arbutin Derivative | ulisboa.pt |
| Hydroquinone | hqn[c] | Arbutin Aglycone | ulisboa.pt |
| Ethanolamine (B43304) | etha[c] | Component of Phosphoethanolamine | ulisboa.pt |
| sn-Glycero-3-phosphoethanolamine | g3pe[c] | Phospholipid Precursor | ulisboa.pt |
Studies in E. coli provide a clear example of how arbutin metabolism can be modeled to predict network behavior. In the biosynthesis pathway of osmoregulated periplasmic glucans (OPGs), arbutin serves as an artificial acceptor for phosphoethanolamine groups from the membrane lipid phosphatidylethanolamine (PE). researchgate.netresearchgate.net This process generates a by-product, diacylglycerol (DAG). researchgate.netnih.gov
Predictive modeling based on this pathway suggests that in a mutant E. coli strain lacking the diacylglycerol kinase gene (dgk), the addition of arbutin to the growth medium would lead to a toxic accumulation of DAG in the cell membrane. researchgate.netresearchgate.net This prediction has been experimentally validated and demonstrates the power of GEMs to forecast metabolic bottlenecks. researchgate.netresearchgate.net Furthermore, this network insight has been leveraged for metabolic engineering. By supplementing the medium with arbutin, the metabolic flux can be intentionally diverted from phospholipid synthesis towards DAG, which can then be channeled into the production of triacylglycerols (TAGs), a valuable biofuel. nih.gov This application highlights how understanding the role of arbutin metabolites within a GEM can guide the rational design of microbial cell factories. nih.gov
Inter-species Variation in Biosynthesis and Metabolic Roles Across Prokaryotic Domains
Prokaryotes exhibit significant diversity in their metabolic handling of arbutin and its derivatives. This variation is evident in both the presence of biosynthetic pathways and the specific catabolic routes employed.
While most bacteria appear to be consumers rather than producers of arbutin, the biosynthetic pathway has been successfully engineered in E. coli for biotechnological applications. nih.gov This contrasts with plants like rice, which have endogenous pathways for its synthesis. nih.gov
The metabolic roles and pathways for arbutin degradation vary considerably among bacterial species:
Simple Deglycosylation: A common and widespread metabolic role for arbutin in bacteria is as a source of carbon and hydroquinone. Many gut anaerobes, including Bifidobacterium and Bacteroides, possess β-glucosidases that efficiently cleave the glycosidic bond of arbutin to release glucose and hydroquinone. nih.gov
Phosphotransferase System (PTS) Transport and Metabolism: Some bacteria have evolved specialized systems for the uptake and metabolism of phosphorylated arbutin. Genomic data reveals the presence of PTS systems specific for arbutin, cellobiose, and salicin, coupled with 6-phospho-beta-glucosidase enzymes. ppjonline.org This indicates a pathway where arbutin is phosphorylated during its transport into the cell, and the resulting Arbutin-6-phosphate is then hydrolyzed internally.
Membrane Lipid Remodeling: In E. coli, the metabolism of arbutin is linked to the turnover of membrane phospholipids. researchgate.netresearchgate.net Through the OPG biosynthesis pathway, the OpgE enzyme can transfer a phosphoethanolamine moiety to arbutin. researchgate.netresearchgate.net This function is not primarily for catabolism but is tied to the synthesis of periplasmic glucans, which are important for virulence and maintaining cell envelope integrity. researchgate.net This represents a more complex metabolic role compared to simple hydrolysis.
| Bacterial Species/Group | Metabolic Pathway/System | Key Enzyme(s) | Metabolic Role/Function | Reference(s) |
| Human Gut Microbiota (e.g., Bifidobacterium, Bacteroides) | Deglycosylation | β-glucosidases | Hydrolysis to hydroquinone and glucose | nih.gov |
| Pectobacterium carotovorum (example) | Phosphotransferase System (PTS) | Arbutin-specific PTS components, 6-phospho-beta-glucosidase | Transport and metabolism of phosphorylated arbutin | ppjonline.org |
| Escherichia coli | Osmoregulated Periplasmic Glucan (OPG) Biosynthesis | OpgE (Phosphoethanolamine transferase) | Acceptor for phosphoethanolamine, linked to membrane lipid turnover | researchgate.netresearchgate.net |
This diversity underscores the varied evolutionary pressures and ecological niches of prokaryotes, which have shaped their capacity to interact with and utilize plant-derived glycosides like arbutin.
Future Research Directions and Emerging Academic Avenues
Discovery and Elucidation of Novel Biological Functions of Arbutin-6-phosphoethanolamine
Currently, the known biological context of this compound is primarily as a metabolic intermediate in Escherichia coli. In the presence of arbutin (B1665170) (4-hydroxyphenyl-β-D-glucoside), growing E. coli cells can convert it into derivatives, including this compound. This process is linked to the turnover of membrane phospholipids (B1166683). Specifically, it has been observed that the synthesis of phosphatidylethanolamine (B1630911) is part of the balanced synthesis of membrane lipids, and arbutin can be utilized in a pathway that affects this balance. nih.gov
Future research should aim to discover and elucidate other potential biological functions of this compound. This could involve in vitro and in vivo studies to investigate its effects on various cellular processes in both prokaryotic and eukaryotic systems. Investigating its potential as an signaling molecule, an enzyme inhibitor, or a precursor for other bioactive compounds would be valuable avenues of exploration.
Exploration of its Occurrence and Roles in Diverse Microbial Ecosystems
The presence of this compound has been noted in the context of E. coli metabolism. However, its occurrence and role in other microbial ecosystems remain largely unexplored. Given that arbutin is a naturally occurring compound in various plants, it is plausible that many soil and gut microbes that encounter arbutin may have pathways to metabolize it, potentially forming this compound.
Future research should focus on screening diverse microbial environments for the presence of this compound and the genetic pathways responsible for its synthesis. This could involve metagenomic and metabolomic analyses of different ecosystems. Understanding the distribution of this compound could provide insights into its ecological significance and the metabolic capabilities of different microbial communities.
Development of Advanced Biosynthetic Strategies for Academic Research Material Production
To facilitate detailed studies on this compound, reliable and efficient methods for its production are necessary. While its formation in E. coli has been reported, this is in the context of metabolic studies rather than for scaled production.
Future research should focus on developing advanced biosynthetic strategies for the production of this compound for academic and research purposes. This could involve metabolic engineering of microbial hosts like E. coli or yeast. By overexpressing the necessary enzymes and optimizing fermentation conditions, it may be possible to achieve higher yields of the compound. The development of such biosynthetic routes would provide the necessary material for in-depth functional and mechanistic studies.
Mechanistic Insights into Host-Microbe Interactions Mediated by this compound
The gut microbiome plays a crucial role in host health and disease, and the metabolites produced by these microbes are key mediators of host-microbe interactions. Given that arbutin can be present in the diet through plant-based foods, its microbial metabolite, this compound, could potentially influence host physiology.
Future research should investigate the mechanistic insights into how this compound might mediate interactions between the host and its resident microbes. Studies could explore its effects on intestinal epithelial cells, immune cells, and the integrity of the gut barrier. nih.gov Understanding these interactions could reveal novel ways in which the gut microbiota and dietary compounds influence human health. nih.gov
Q & A
Basic: What are the established protocols for synthesizing Arbutin-6-phosphoethanolamine, and how can researchers validate purity and yield?
Methodological Answer:
Synthesis typically involves phosphorylation of arbutin using ethanolamine phosphate derivatives under controlled pH and temperature. Validation requires high-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm for phenolic groups) and mass spectrometry (MS) for molecular confirmation. Yield optimization can be assessed via factorial design experiments, varying parameters like reaction time, solvent polarity, and catalyst concentration. Purity thresholds (>95%) should align with peer-reviewed standards for biologically active compounds .
Advanced: How can researchers resolve contradictions in pharmacokinetic data for this compound across in vitro vs. in vivo models?
Methodological Answer:
Use the PICOT framework to structure comparative studies:
- Population: Cell lines (e.g., keratinocytes) vs. rodent models.
- Intervention: Dosage ranges (0.1–10 µM in vitro vs. 10–100 mg/kg in vivo).
- Comparison: Bioavailability metrics (AUC, Cmax).
- Outcome: Discrepancies in absorption rates.
- Time: Short-term (24–48 hr) vs. longitudinal (7–14 days).
Statistical reconciliation may involve mixed-effects modeling to account for interspecies variability .
Basic: What analytical techniques are recommended for quantifying this compound in complex biological matrices?
Methodological Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards ensures precision in serum or tissue samples. Sample preparation should include protein precipitation (acetonitrile) and solid-phase extraction (C18 columns). Calibration curves must span 3–4 orders of magnitude, with limits of detection (LOD) ≤1 ng/mL validated via inter-day reproducibility tests .
Advanced: How should researchers design experiments to evaluate the stability of this compound under varying physiological conditions?
Methodological Answer:
Adopt a multifactorial stability study design :
- Variables: pH (4.5–7.4), temperature (25°C vs. 37°C), and enzymatic activity (e.g., phosphatase inhibitors).
- Assays: Time-point sampling (0, 6, 12, 24 hr) analyzed via LC-MS.
- Data Interpretation: Degradation kinetics modeled using first-order equations. Report half-life (t½) with 95% confidence intervals .
Basic: What are the key structural characteristics of this compound that influence its bioactivity?
Methodological Answer:
Focus on the phosphorylated glucose moiety and ethanolamine linkage. Use nuclear magnetic resonance (NMR) to confirm stereochemistry (¹H and ¹³C spectra). Comparative molecular dynamics simulations (e.g., Gaussian or GROMACS) can predict hydrogen bonding with tyrosinase active sites, correlating with inhibitory activity .
Advanced: How can computational modeling address gaps in understanding this compound’s mechanism of action?
Methodological Answer:
Apply docking simulations (AutoDock Vina) to map interactions between the compound and melanogenic enzymes (e.g., tyrosinase). Validate predictions with site-directed mutagenesis studies on key residues (e.g., His263 in tyrosinase). Use molecular dynamics (MD) to assess binding stability over 100 ns trajectories .
Basic: What ethical considerations apply to in vivo studies of this compound?
Methodological Answer:
Follow FINER criteria :
- Feasible: Justify sample sizes (power analysis, α = 0.05).
- Ethical: Adhere to ARRIVE guidelines for animal welfare.
- Relevant: Link outcomes to human dermatological applications.
Institutional Animal Care and Use Committee (IACUC) approval is mandatory .
Advanced: What strategies mitigate batch-to-batch variability in this compound production for reproducible research?
Methodological Answer:
Implement Quality by Design (QbD) principles :
- Critical Process Parameters (CPPs): Reaction temperature, stirring rate.
- Critical Quality Attributes (CQAs): Purity, residual solvents.
Use statistical process control (SPC) charts to monitor variability. Cross-validate batches via accelerated stability testing (40°C/75% RH for 6 months) .
Basic: How should researchers structure a literature review to identify knowledge gaps in this compound research?
Methodological Answer:
Use Boolean search strings in PubMed/Scopus:
- ("this compound" OR "Hydroquinone derivatives") AND ("tyrosinase inhibition" OR "melanogenesis").
Apply PEO framework for thematic analysis: - Population: Melanoma cells, human skin models.
- Exposure: Dose-response relationships.
- Outcome: Efficacy metrics (IC50, Ki values).
Annotate contradictions in reported IC50 values .
Advanced: What interdisciplinary approaches enhance the translational potential of this compound studies?
Methodological Answer:
Combine pharmacology (PK/PD modeling), material science (nanocarrier encapsulation for topical delivery), and omics (transcriptomics to identify off-target effects). Use PICOT to define collaborative objectives, e.g., comparing nanoparticle formulations (liposomes vs. PLGA) in ex vivo skin permeation assays .
Basic: What statistical methods are appropriate for analyzing dose-response data in this compound studies?
Methodological Answer:
Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC50 and Hill coefficients. Report R<sup>2</sup> values and use ANOVA with post-hoc Tukey tests for multi-group comparisons. Ensure p-values are adjusted for multiple comparisons .
Advanced: How can researchers optimize experimental designs to reduce confounding variables in this compound assays?
Methodological Answer:
Employ factorial design (e.g., 2<sup>k</sup> designs) to test interactions between variables (pH, temperature, solvent). Use block randomization to control for plate effects in high-throughput screening. Validate with negative controls (e.g., arbutin alone) and positive controls (kojic acid). Report effect sizes (Cohen’s d) for significant outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
